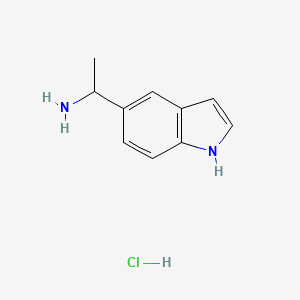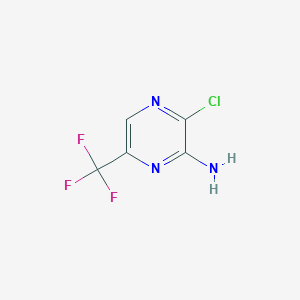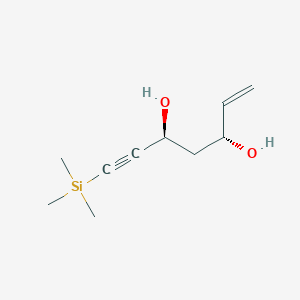![molecular formula C13H12N2 B11901981 1-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B11901981.png)
1-Ethyl-1H-naphtho[2,3-D]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1H-naphtho[2,3-D]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a naphthalene ring fused to an imidazole ring, with an ethyl group attached to the nitrogen atom of the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-naphtho[2,3-D]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-naphthylamine with ethyl isocyanate under acidic conditions to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 80-100°C. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
化学反応の分析
Types of Reactions: 1-Ethyl-1H-naphtho[2,3-D]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced imidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, with reagents such as bromine or nitric acid, to introduce halogen or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated naphthoimidazole compounds.
科学的研究の応用
1-Ethyl-1H-naphtho[2,3-D]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of organic semiconductors and dyes.
作用機序
The mechanism of action of 1-Ethyl-1H-naphtho[2,3-D]imidazole involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways.
類似化合物との比較
- 1-Methyl-1H-naphtho[2,3-D]imidazole
- 1-Phenyl-1H-naphtho[2,3-D]imidazole
- 1-Benzyl-1H-naphtho[2,3-D]imidazole
Comparison: 1-Ethyl-1H-naphtho[2,3-D]imidazole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, and benzyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a distinct compound with specific applications.
特性
分子式 |
C13H12N2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
3-ethylbenzo[f]benzimidazole |
InChI |
InChI=1S/C13H12N2/c1-2-15-9-14-12-7-10-5-3-4-6-11(10)8-13(12)15/h3-9H,2H2,1H3 |
InChIキー |
WVBTWGYHYANUGF-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC2=CC3=CC=CC=C3C=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B11901900.png)
![2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one](/img/structure/B11901904.png)
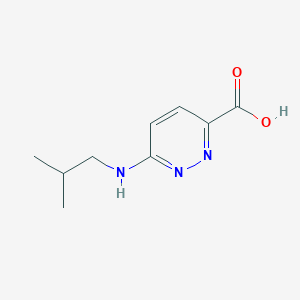
![(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11901917.png)
![6,7-Dimethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B11901919.png)
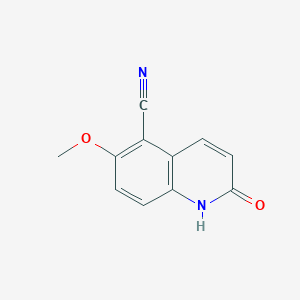
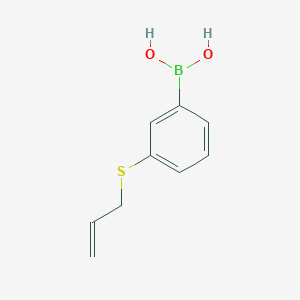

![2-broMo-1,5-dihydroiMidazo[1,2-a]pyridine](/img/structure/B11901936.png)
